2-(Chloromethyl)-6-ethoxypyridine

Description

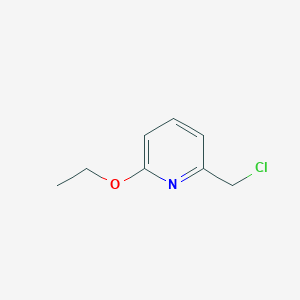

2-(Chloromethyl)-6-ethoxypyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and an ethoxy (-OCH₂CH₃) substituent at the 6-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

2-(chloromethyl)-6-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTGYQUOPUSLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-ethoxypyridine typically involves the chloromethylation of 6-ethoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of advanced purification techniques, such as distillation and crystallization, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-ethoxypyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic substitution: Products include 2-(aminomethyl)-6-ethoxypyridine, 2-(thiomethyl)-6-ethoxypyridine, and 2-(alkoxymethyl)-6-ethoxypyridine.

Oxidation: The major product is this compound N-oxide.

Reduction: The primary product is 2-methyl-6-ethoxypyridine.

Scientific Research Applications

2-(Chloromethyl)-6-ethoxypyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-ethoxypyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chloromethyl and Alkoxy Substituents

Key structural analogs include:

Key Observations:

- Substituent Effects on Reactivity : The chloromethyl group in 2-(Chloromethyl)-6-ethoxypyridine enhances electrophilic reactivity compared to Nitrapyrin’s trichloromethyl group, which is sterically hindered and less reactive in substitution reactions .

- Electronic Influence: The ethoxy group in the 6-position is electron-donating, stabilizing the pyridine ring’s aromatic system. In contrast, the cyano group in 6-Chloromethyl-2-cyanopyridine withdraws electron density, increasing electrophilicity at the chloromethyl site .

Comparison with Methoxy and Ethoxy Derivatives

- 2-Chloro-6-methoxypyridine Derivatives: These compounds (e.g., (2-Chloro-6-methoxypyridin-3-yl)methanol) exhibit lower lipophilicity than this compound due to the smaller methoxy group. This impacts solubility and bioavailability in pharmaceutical contexts .

- The reported R factor (0.085) and data-to-parameter ratio (13.2) suggest high structural precision, a benchmark for validating pyridine analogs .

Biological Activity

2-(Chloromethyl)-6-ethoxypyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1251129-11-9

- Molecular Formula : C9H10ClN

- Molecular Weight : 171.64 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, which may include:

- Kinase Inhibition : Similar to other pyridine derivatives, it may inhibit specific kinases involved in signal transduction pathways critical for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

Pharmacological Properties

The pharmacological profile of this compound indicates several important characteristics:

- Bioavailability : The compound exhibits moderate bioavailability, which is essential for therapeutic applications.

- Toxicity : Safety data indicate that it is harmful if inhaled or ingested and can cause skin and eye irritation .

Biological Activity Summary

| Activity | Target/Effect | IC50 (µM) | Observations |

|---|---|---|---|

| Anticancer | Kinase inhibition | Not specified | Potential utility in cancer therapies |

| Antimicrobial | Bacterial inhibition | Not specified | Effective against specific bacterial strains |

| Cytotoxicity | Cell line proliferation inhibition | Not specified | Significant reduction in cancer cell lines |

Case Studies

- Anticancer Studies : Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can reduce the proliferation of colon cancer cell lines effectively.

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against multi-drug-resistant strains. The results indicated promising activity, suggesting its potential as a lead compound for developing new antibiotics.

- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound can effectively bind to active sites of kinases implicated in cancer progression. This interaction is crucial for understanding its therapeutic potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.